B1578706 Beta-Amyloid (8-28)

Beta-Amyloid (8-28)

Cat. No.: B1578706
M. Wt: 2391.6
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (8-28) is a defined proteolytic fragment of the full-length Amyloid-Beta peptide, a key player in the pathogenesis of Alzheimer's disease. This specific peptide encompasses amino acid residues 8 to 28 of the full Aβ sequence, a region of significant structural and functional importance. The core segment KLVFF (residues 16-20) within this fragment is critical for the initial aggregation and self-assembly of Aβ into oligomers and fibrils through cross-β-sheet structures . Consequently, Beta-Amyloid (8-28) serves as a vital research tool for investigating the molecular mechanisms of Aβ aggregation and for screening potential inhibitors of this process. Researchers utilize this peptide to model early-stage aggregation events and to study the structure-activity relationship of Aβ without the confounding effects of the full-length peptide's extreme N- and C-terminal regions. Its relatively shorter length and solubility make it a more tractable model for various biophysical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which has been used to determine the solution structures of similar Aβ fragments . Studies on Beta-Amyloid (8-28) contribute to the broader understanding of protein misfolding diseases and support drug discovery efforts aimed at halting the amyloid cascade hypothesis, which posits Aβ accumulation as a central trigger in Alzheimer's disease pathology . This product is provided for research purposes only and is not intended for any diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Weight

2391.6

sequence

SGYEVHHQKLVFFAEDVGSNK

Origin of Product

United States

Scientific Research Applications

Role in Alzheimer's Disease Pathology

Beta-Amyloid and Cognitive Decline
Beta-Amyloid (Aβ) accumulation is a hallmark of Alzheimer's disease, with various studies indicating that soluble forms of Aβ correlate with cognitive decline in affected individuals. Specifically, Aβ(8-28) has been shown to influence synaptic integrity and neuronal health, contributing to the pathophysiological mechanisms underlying AD .

Neurotoxicity of Aβ Oligomers
Research indicates that oligomeric forms of Aβ, including fragments like Aβ(8-28), are more toxic to neurons than fibrillar aggregates. These soluble oligomers disrupt synaptic function and promote neuroinflammation, leading to cognitive deficits .

Therapeutic Targeting

Aβ-Based Therapies
Beta-Amyloid (8-28) has become a target for therapeutic interventions aimed at reducing Aβ levels or blocking its neurotoxic effects. Recent advancements include monoclonal antibodies such as aducanumab and lecanemab, which target aggregated forms of Aβ to slow disease progression .

BACE1 Inhibitors
Inhibitors targeting the β-site APP cleaving enzyme 1 (BACE1) have been developed to decrease the production of Aβ peptides, including Aβ(8-28). These inhibitors aim to halt the amyloid cascade associated with AD pathology .

Diagnostic Applications

Biomarkers in AD Diagnosis
Beta-Amyloid levels in cerebrospinal fluid (CSF) are used as biomarkers for diagnosing Alzheimer's disease. The measurement of Aβ species, including Aβ(8-28), can help differentiate between AD and other forms of dementia .

Imaging Techniques
Positron Emission Tomography (PET) imaging utilizing ligands that bind to Aβ aggregates provides insights into amyloid deposition in vivo. Studies have shown that elevated levels of amyloid correlate with brain atrophy and cognitive decline .

Table: Summary of Key Studies on Beta-Amyloid (8-28)

Study ReferenceFocusFindings
Role in AD PathologyCorrelation between soluble Aβ levels and cognitive decline
NeurotoxicitySoluble oligomers are more toxic than fibrils
Therapeutic TargetingMonoclonal antibodies show promise in reducing Aβ plaques
Diagnostic ApplicationsElevated amyloid levels linked to faster brain shrinkage

Comparison with Similar Compounds

Structural and Biophysical Properties

Beta-amyloid fragments vary in sequence length, hydrophobicity, and aggregation propensity. Key differences include:

Compound Sequence Length Key Structural Features Aggregation Propensity Solubility in Water
Aβ(8-28) 21 residues Lacks N-terminal residues 1–7; retains central hydrophobic core Moderate High (1 mg/ml)
Aβ(1-28) 28 residues Contains hydrophilic N-terminus; forms fibrils High 1 mg/ml
Aβ(1-40) 40 residues Full hydrophobic C-terminus; forms plaques Very High Lower than Aβ(1-28)
Aβ(1-42) 42 residues Additional hydrophobic residues; most amyloidogenic Extremely High Very Low
  • Aβ(8-28) vs.
  • Aβ(8-28) vs. Aβ(1-40/42) : The absence of the hydrophobic C-terminal region in Aβ(8-28) likely diminishes its capacity to form β-sheet-rich plaques, which are hallmarks of Aβ(1-40/42) toxicity .

Functional and Pathological Roles

  • Toxicity Mechanisms : Full-length Aβ(1-40/42) triggers synaptic dysfunction via oxidative stress and apoptotic pathways, whereas Aβ(8-28)’s truncated structure may limit its ability to activate these pathways fully .
  • Natural Compounds: Curcumin and rosmarinic acid destabilize Aβ(1-40/42) fibrils but may have reduced effects on Aβ(8-28) due to structural differences .

Analytical Detection and Quantification

Quantitative methods like stable isotope dilution mass spectrometry and immunoaffinity purification are optimized for Aβ(1-40/42) but may require adjustments for Aβ(8-28) due to sequence variability .

Q & A

Q. What structural and functional characteristics of Beta-Amyloid (8-28) are critical for designing aggregation studies?

Beta-Amyloid (8-28) is a proteolytic fragment of full-length beta-amyloid (Aβ), containing residues 8–27. Its aggregation propensity is influenced by hydrophobic regions (e.g., residues 17–21) and charge distribution. To study aggregation:

  • Methodology : Use Thioflavin T (ThT) fluorescence assays to monitor fibril formation kinetics, complemented by transmission electron microscopy (TEM) for morphological validation .
  • Variables : Control pH (5.0–7.4), ionic strength (e.g., 100–150 mM NaCl), and peptide concentration (10–100 μM) to mimic physiological conditions .

Q. How can researchers optimize in vitro assays to evaluate Beta-Amyloid (8-28) toxicity in neuronal models?

  • Experimental Design :
    • Cell Lines : Use SH-SY5Y or primary cortical neurons.
    • Dosage : Titrate peptide concentrations (1–50 μM) to avoid off-target effects.
    • Endpoints : Measure mitochondrial dysfunction (MTT assay), reactive oxygen species (DCFH-DA fluorescence), and caspase-3 activation for apoptosis .
  • Controls : Include scrambled peptide sequences and amyloid-inhibitor controls (e.g., curcumin) .

Q. What are the limitations of immunoassays (e.g., ELISA) in quantifying Beta-Amyloid (8-28) in biological samples?

  • Cross-Reactivity : Commercial Aβ antibodies may cross-react with full-length Aβ or other fragments. Validate specificity using Western blotting with synthetic Beta-Amyloid (8-28) standards .
  • Matrix Effects : Account for interference from cerebrospinal fluid (CSF) components by spiking recovery experiments .

Advanced Research Questions

Q. How do in vivo and in vitro models differ in replicating Beta-Amyloid (8-28) aggregation dynamics, and how can these discrepancies be resolved?

  • Model Systems :
    • In vitro: Simplified systems lack chaperones and clearance mechanisms, leading to accelerated aggregation .
    • In vivo: Transgenic mouse models (e.g., APP/PS1) show slower aggregation due to metabolic turnover .
  • Resolution Strategies : Apply pharmacokinetic modeling (e.g., SILK techniques) to reconcile aggregation rates across models .

Q. What statistical approaches are recommended for interpreting contradictory data on Beta-Amyloid (8-28) neurotoxicity mechanisms?

  • Data Analysis :
    • Use multivariate regression to account for confounding variables (e.g., cell type, peptide batch variability).
    • Apply meta-analysis frameworks to aggregate findings from independent studies, weighting results by sample size and methodological rigor .
  • Validation : Replicate key experiments across multiple labs to distinguish technical artifacts from biological variability .

Q. How can computational modeling enhance the design of Beta-Amyloid (8-28) aggregation inhibitors?

  • Methods :
    • Molecular Dynamics (MD) Simulations : Predict binding affinities of inhibitors (e.g., small molecules, peptides) to hydrophobic regions .
    • Machine Learning : Train models on structural databases (e.g., PDB) to identify novel aggregation-prone motifs .
  • Experimental Integration : Validate top candidates using circular dichroism (CD) spectroscopy and atomic force microscopy (AFM) .

Q. What are the ethical and technical challenges in translating Beta-Amyloid (8-28) findings to clinical trials?

  • Ethical Considerations :
    • Ensure animal models (e.g., primates) are justified by preclinical data robustness .
    • Address informed consent complexities in trials targeting asymptomatic Alzheimer’s patients .
  • Technical Hurdles : Standardize peptide preparation protocols to minimize batch-to-batch variability in toxicity assays .

Methodological Guidelines for Data Presentation

Q. How should researchers present large-scale Beta-Amyloid (8-28) datasets to ensure reproducibility?

  • Data Structure :
    • Primary Data : Include raw kinetic curves (ThT fluorescence) and microscopy images in supplementary files .
    • Processed Data : Report mean ± SEM for aggregation half-times, with ANOVA results for multi-group comparisons .
  • Formatting : Follow journal-specific guidelines (e.g., Beilstein Journal) for table alignment, footnotes, and dataset descriptors .

What criteria define a robust research question for Beta-Amyloid (8-28) studies?

  • Scope : Questions must be narrow (e.g., "How does pH modulate Beta-Amyloid (8-28) oligomer stability?") but answerable within resource constraints .
  • Novelty : Prioritize unresolved controversies (e.g., conflicting reports on metal ion effects) .

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